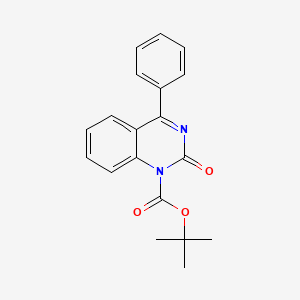

tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a phenyl ring, and a quinazoline core, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Quinazoline-2,4-dione derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted quinazoline and phenyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Preliminary studies indicate that tert-butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate may inhibit key enzymes involved in cancer cell proliferation. Research has shown that compounds with similar structures can modulate receptor activity associated with inflammatory responses, suggesting this compound's potential as an anticancer agent.

2. Enzyme Inhibition:

The compound's ability to interact with specific receptors or enzymes opens avenues for therapeutic applications. Ongoing research aims to elucidate its mechanism of action, which may involve the modulation of pathways related to cancer and inflammation.

3. Synthesis of Derivatives:

The compound serves as a valuable building block for synthesizing various derivatives. The tert-butyl ester can be hydrolyzed to yield corresponding carboxylic acids, which can further participate in esterification or amidation reactions, expanding the library of potential therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other quinazoline derivatives:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| tert-Butyl 2-oxo-4-phenyldihydroquinazoline | Quinazoline derivative | Potential antitumor activity |

| tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate | Piperidine derivative | Anticancer properties |

| tert-butyl (4R)-2-oxo-4-phenylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Antimicrobial effects |

| (+/-)-tert-butyl 2-oxo-4-phenylazetidine | Azetidine derivative | Neuroprotective effects |

The distinct quinazoline framework combined with the tert-butyl carboxylate group gives this compound unique pharmacological properties compared to its analogs .

Case Studies and Research Findings

Research has focused on synthesizing various quinazoline derivatives using one-pot reactions, which streamline the process and enhance yields. For instance, studies have demonstrated successful synthesis methods that convert carboxylic acid derivatives into more complex structures, paving the way for further exploration of their biological activities .

Additionally, investigations into the bioavailability and efficacy of topical formulations containing quinazoline derivatives have been conducted. These studies emphasize the importance of understanding how these compounds behave in biological systems to optimize their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenyl group and tert-butyl ester enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Quinazoline-2,4-dione: Lacks the tert-butyl ester and phenyl group, resulting in different chemical properties and biological activities.

4-Phenylquinazoline: Lacks the 2-oxo and tert-butyl ester groups, affecting its reactivity and applications.

tert-Butyl 2-oxoquinazoline-1(2H)-carboxylate: Lacks the phenyl group, leading to different biological interactions.

Uniqueness

tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester enhances its stability and solubility, while the phenyl group provides additional sites for chemical modification and interaction with biological targets.

Biological Activity

tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is a synthetic organic compound with a quinazoline structure, recognized for its potential in medicinal chemistry. Its molecular formula is C17H18N2O3, and it has garnered attention due to its biological activities, particularly in the context of cancer and inflammation.

Structure and Synthesis

The compound features a quinazoline core with a phenyl group and a tert-butyl ester. The synthesis typically involves nucleophilic substitutions and condensation reactions, leveraging the reactivity of the carbonyl group within the quinazoline ring.

Synthesis Steps:

- Formation of the quinazoline framework.

- Introduction of the tert-butyl ester group.

- Purification and characterization through analytical techniques such as NMR and IR spectroscopy.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound can modulate receptor activities linked to inflammatory responses, potentially leading to therapeutic benefits against various cancers.

Case Study:

A study evaluated derivatives of quinazoline compounds, including this compound, for their binding affinity to the translocator protein (TSPO). Some derivatives demonstrated significant inhibition with K(i) values in the nanomolar range, indicating potent biological activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial activity . Similar quinazoline derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus. The mechanism appears to involve interaction with bacterial enzymes, disrupting their function and leading to cell death .

Comparative Analysis

To understand the uniqueness of this compound, we can compare it with related compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| tert-butyl 2-oxo-4-phenyldihydroquinazoline | Quinazoline derivative | Potential antitumor activity |

| tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate | Piperidine derivative | Anticancer properties |

| tert-butyl (4R)-2-oxo-4-phenylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Antimicrobial effects |

| (+/-)-tert-butyl 2-oxo-4-phenylazetidine | Azetidine derivative | Neuroprotective effects |

The distinct quinazoline framework combined with the tert-butyl carboxylate group may confer unique pharmacological properties compared to other derivatives listed above.

The proposed mechanism of action for this compound involves:

- Nucleophilic Attack: The carbonyl group in the quinazoline ring can undergo nucleophilic attack.

- Enzyme Inhibition: Interaction with specific enzymes or receptors may inhibit their activity, leading to reduced cell proliferation or inflammatory responses.

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 2-oxo-4-phenylquinazoline-1-carboxylate |

InChI |

InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-15-12-8-7-11-14(15)16(20-17(21)22)13-9-5-4-6-10-13/h4-12H,1-3H3 |

InChI Key |

UFDBWUBWOFVMQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.